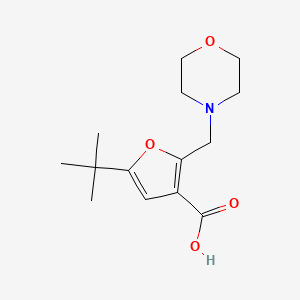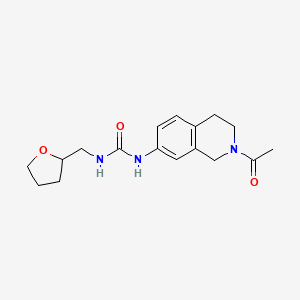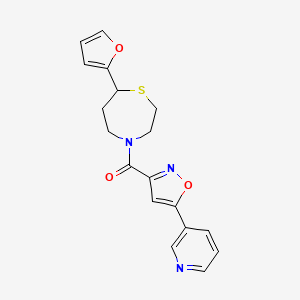
3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H13ClFNO . It has a molecular weight of 277.72 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzamide core with a 3-chloro substituent and a N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl) group .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 399.7±42.0 °C and a predicted density of 1.245±0.06 g/cm3 at 20 °C under a pressure of 760 Torr . The predicted pKa value is 13.47±0.46 .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photosensitizers
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups reveals significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent Type II photosensitizers. Their effectiveness in generating singlet oxygen, crucial for PDT, suggests that similar benzenesulfonamide derivatives could be explored for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
A study on novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives indicates promising in vitro antitumor activity. One compound, in particular, showed remarkable activity and selectivity toward specific cancer cell lines, highlighting the potential of benzenesulfonamide derivatives in developing new anticancer agents (Sławiński & Brzozowski, 2006).
COX-2 Inhibition and Anti-inflammatory Applications
Research into 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has shown selectivity and potency for COX-2 inhibition, a desirable trait for anti-inflammatory drugs. The introduction of specific substituents can enhance COX-2 selectivity, offering insights into designing more effective anti-inflammatory agents (Pal et al., 2003).
Antimicrobial and Anti-HIV Activity
Compounds bearing the benzenesulfonamide moiety have been evaluated for their antimicrobial and anti-HIV activities. Some synthesized compounds displayed significant activity against various microbial strains and HIV, suggesting the utility of benzenesulfonamide derivatives in treating infectious diseases (Iqbal et al., 2006).
Metal Ion Sensing
A pyrazoline derivative of benzenesulfonamide has been used as a selective fluorometric "turn-off" sensor for detecting Hg2+ ions. This indicates the potential application of similar compounds in environmental monitoring and safety, highlighting their role in developing new sensing materials for metal ions (Bozkurt & Gul, 2018).
Eigenschaften
IUPAC Name |
3-chloro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O2S/c15-10-3-1-6-13(7-10)24(22,23)17-9-14-18-19-20-21(14)12-5-2-4-11(16)8-12/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEWVABSKHYHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2686345.png)
![1-(4-chlorobenzyl)-3'-(3,4-difluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2686347.png)
![1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole](/img/structure/B2686348.png)

![N-methyl-5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2686351.png)



![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B2686358.png)


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)

